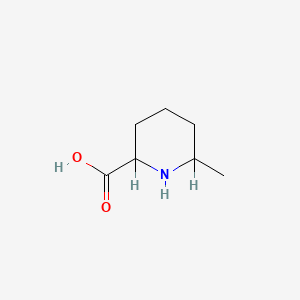

6-Methylpiperidine-2-carboxylic acid

Descripción general

Descripción

6-Methylpiperidine-2-carboxylic acid, also known as 2-Pyridinecarboxylic acid, 6-methyl-, is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The first stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved starting from readily available d-glucose in 14 steps with 17% overall yield .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is IHLDCUQUFBWSJU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 143.19 . The density is 1.1±0.1 g/cm3, boiling point is 267.0±33.0 °C at 760 mmHg, and the flash point is 115.3±25.4 °C .Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, where 6-aminonicotinic acid was obtained with a 75% yield and 100% selectivity under optimized conditions. This demonstrates a novel application in synthesizing specific acids using electrocatalysis and ionic liquids (Feng et al., 2010).

Material Science and Biochemistry

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 6-methylpiperidine-2-carboxylic acid, has been identified as an effective β-turn and 310/α-helix inducer in peptides. It is also a promising electron spin resonance probe and fluorescence quencher, proving useful in material science and biochemistry (Toniolo et al., 1998).

Antibacterial Evaluation

New derivatives containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, synthesized from various carboxylic acids, exhibited significant antibacterial properties. These findings indicate potential applications of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Conformational Analysis in Aqueous Solutions

The formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine and CO2 were studied. This research provides valuable insights into the stability and conformation of carbamates in solution, which is crucial for various scientific applications (Mcgregor et al., 2018).

Magnetic-Resonance Imaging (MRI) Applications

Spin-labeled amides synthesized from 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and various piperidine derivatives exhibited antioxidant potential. These compounds are promising for application in biomedical studies using magnetic-resonance imaging (Yushkova et al., 2013).

Crystal and Molecular Structure Studies

The study of the crystal and molecular structure of bis(N-methylpiperidine betaine) hydroiodide provides insights into the structural characteristics of piperidine derivatives, which is important for understanding their chemical behavior and potential applications (Dega-Szafran et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methylpiperidine-2-carboxylic acid is a type of α-amino acid

Mode of Action

As an α-amino acid, it may participate in protein synthesis or other biological processes involving amino acids .

Biochemical Pathways

As an α-amino acid, it may be involved in various biochemical pathways related to amino acid metabolism .

Result of Action

As an α-amino acid, it may have roles in protein synthesis or other cellular processes involving amino acids .

Propiedades

IUPAC Name |

6-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDCUQUFBWSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902716 | |

| Record name | NoName_3265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

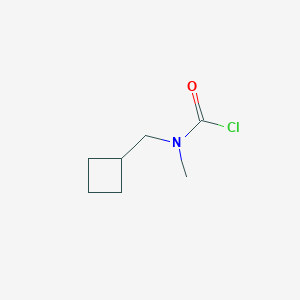

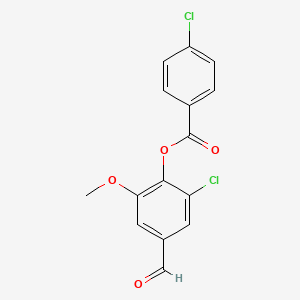

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

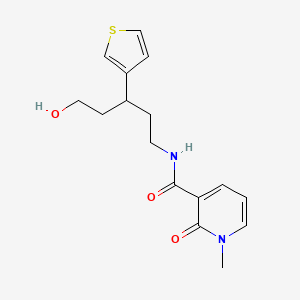

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)